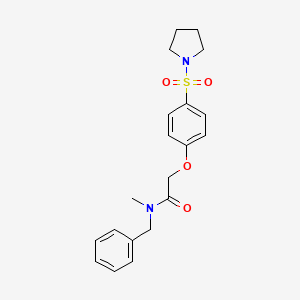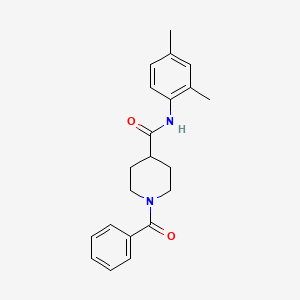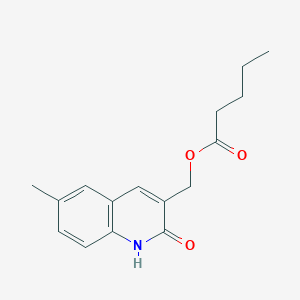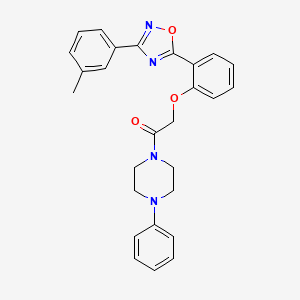
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.
作用機序
MOB exerts its antitumor activity by inhibiting tubulin polymerization, which disrupts the cytoskeleton and prevents cell division. MOB binds to the colchicine-binding site on tubulin, which is a critical site for microtubule assembly. By binding to this site, MOB prevents the formation of microtubules, which are essential for cell division and proliferation.
Biochemical and Physiological Effects:
MOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. MOB has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
MOB is a potent inhibitor of tubulin polymerization, which makes it an attractive candidate for cancer treatment. However, MOB's solubility in water is limited, which can make it challenging to use in in vivo experiments. Additionally, MOB's toxicity profile is not well understood, which can limit its use in clinical settings.
将来の方向性
There are several potential future directions for MOB research. One area of interest is the development of MOB analogs that have improved solubility and reduced toxicity. Another potential direction is the use of MOB as a tool for studying the cytoskeleton and its role in cell division and proliferation. Additionally, MOB's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. Further research is needed to explore these potential applications of MOB.
In conclusion, MOB is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, and its anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. However, further research is needed to explore its potential applications fully.
合成法
MOB can be synthesized using a simple one-pot reaction involving the condensation of 2-methoxybenzoyl hydrazide and 2-methoxyphenylacetic acid with butanoyl chloride in the presence of triethylamine. The reaction yields a white solid, which can be purified using column chromatography.
科学的研究の応用
MOB has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MOB's ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, as tubulin is a critical component of the cytoskeleton and plays a crucial role in cell division.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-10-5-3-8-14(16)20-22-19(27-23-20)13-7-12-18(24)21-15-9-4-6-11-17(15)26-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZNFLJGCATHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)







